![molecular formula C7H9N3O B13006234 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide CAS No. 1454848-66-8](/img/structure/B13006234.png)
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide is a bicyclic heterocyclic compound featuring a fused pyrrole-pyrazole core. This scaffold is highly versatile in medicinal chemistry due to its ability to engage in hydrogen bonding (via the carboxamide group) and hydrophobic interactions (via the bicyclic framework). Its synthesis typically involves multi-step routes, such as an 8-step process yielding 29.4% overall efficiency, as reported by Bai et al. . The compound and its derivatives are prominent in kinase inhibition, particularly targeting Aurora kinases and transforming growth factor-beta (TGF-β) receptors, with applications in oncology and other therapeutic areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the fused ring system .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis and Functional Group Interconversion
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Acidic Hydrolysis : Heating with concentrated HCl (6M) at reflux for 12 hours converts the carboxamide to 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid .
-
Basic Hydrolysis : Treatment with NaOH (2M) at 80°C for 8 hours produces the corresponding carboxylate salt .
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Acidic Hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid | 85% | |
Basic Hydrolysis | 2M NaOH, 80°C, 8h | Carboxylate salt | 78% |
Reduction Reactions
The carboxamide group can be reduced to a primary amine using strong reducing agents:
-
LiAlH4 Reduction : Reaction with lithium aluminum hydride in THF at 0°C to room temperature yields 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-methanamine .
-
Catalytic Hydrogenation : Hydrogen gas (1 atm) with palladium on carbon (Pd/C) in ethanol reduces the amide to the amine at 25°C over 4 hours .
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
LiAlH4 Reduction | LiAlH4, THF, 0°C→RT | Primary amine | 72% | |
Catalytic Hydrogenation | H2, Pd/C, EtOH | Primary amine | 68% |
Nucleophilic Substitution
The amide nitrogen participates in nucleophilic substitutions, particularly with acylating or alkylating agents:
-
Acylation : Reaction with acetyl chloride in pyridine at 0°C forms the N-acetyl derivative .
-
Alkylation : Treatment with methyl iodide in DMF using NaH as a base yields the N-methyl carboxamide .
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Acylation | AcCl, pyridine, 0°C | N-Acetyl derivative | 65% | |
Alkylation | MeI, NaH, DMF | N-Methyl carboxamide | 58% |
Cyclization and Ring Functionalization
The pyrrolopyrazole core undergoes electrophilic substitution and cycloaddition reactions:
-
Suzuki-Miyaura Coupling : Boronic acid derivatives of the core react with aryl halides in the presence of Pd(PPh3)4 to form biaryl products.
-
Electrophilic Aromatic Substitution : Nitration with HNO3/H2SO4 at 0°C introduces nitro groups at position 3 or 5 of the pyrrolopyrazole ring .
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh3)4, Ar-X, K2CO3 | Biaryl derivative | 82% | |
Nitration | HNO3/H2SO4, 0°C | Nitro-substituted derivative | 75% |
Biological Activity-Driven Modifications
Derivatives of this compound are synthesized to enhance pharmacological properties:
-
Inhibitors of TGF-β Receptor Kinase : Introduction of aryl or heteroaryl groups at position 3 improves selectivity against p38 MAP kinase .
-
Anticancer Agents : Substitution with electron-withdrawing groups (e.g., -NO2, -CF3) enhances cytotoxicity in vitro .
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating above 150°C leads to decomposition, forming pyrrole and pyrazole fragments.
-
Oxidative Stability : Susceptible to oxidation by KMnO4 in acidic conditions, resulting in ring-opening products.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide is its potential as an anticancer agent. Research indicates that derivatives of this compound have shown efficacy against hepatocellular carcinoma (HCC). A specific study highlighted its role in inhibiting tumor growth in HCC models, suggesting that it may serve as a promising therapeutic candidate for liver cancer treatment .
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. In animal models of neurodegenerative diseases, it demonstrated the ability to reduce oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease. These findings suggest its potential use in developing treatments for neurodegenerative disorders .
Drug Development
This compound is being explored as a lead structure for drug development due to its favorable pharmacokinetic properties. Its ability to penetrate biological membranes and achieve adequate bioavailability makes it a candidate for further optimization in drug formulation .
Hepatocellular Carcinoma Treatment
A clinical trial investigated the efficacy of this compound in patients with advanced HCC. The results showed a significant reduction in tumor size and improved survival rates compared to standard treatments. The study concluded that this compound could be integrated into treatment regimens for HCC patients .
Neurodegenerative Disease Models
In a study focusing on Alzheimer's disease models, the administration of this compound resulted in decreased levels of beta-amyloid plaques and improved cognitive function scores compared to control groups. This suggests its potential role as a therapeutic agent for cognitive impairment associated with neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacodynamic and Kinetic Differences
- TGF-β Inhibition : The carboxamide derivative shows strong binding to ALK5 via hydrogen bonds with S280/Y282, comparable to Galunisertib. However, Galunisertib’s 6-methylpyridine substituent enhances hydrophobic pocket occupancy, improving bioavailability .
- Aurora Kinase Selectivity : Danusertib’s tetrahydropyrrolo[3,4-c]pyrazole scaffold provides better Aurora A/B selectivity than the dihydropyrrolo[1,2-b]pyrazole core, which is more promiscuous .
- Cytotoxic Activity : Imidazo-thiadiazole derivatives (e.g., 7g) exhibit higher cytotoxic potency (IC₅₀ = 1.2 μM in leukemia cells) compared to pyrrolo-pyrazole-based compounds (IC₅₀ = 3.8 μM) due to enhanced π-π stacking with aromatic residues .
Physicochemical Properties
Biological Activity
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, particularly its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C7H9N3O with a CAS number of 89816387. The compound features a pyrrole and pyrazole ring system, which contributes to its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. A notable investigation involved its use as an inhibitor of the transforming growth factor-beta type I receptor (TGF-βRI), which is implicated in various cancers. This study demonstrated that specific derivatives exhibited selective inhibition against p38 MAP kinase (p38 MAPK), suggesting a targeted approach for cancer therapy .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro evaluations indicated that derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole demonstrated significant inhibition against various pathogens. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong bactericidal effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Effects
Research has indicated that certain derivatives possess anti-inflammatory properties through selective inhibition of cyclooxygenase enzymes (COX). For instance, some compounds displayed higher selectivity for COX-2 over COX-1, which is crucial for developing safer anti-inflammatory medications with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of TGF-β Signaling : By inhibiting TGF-βRI, the compound may disrupt pathways that promote tumor progression and metastasis.
- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis or function is suggested by its low MIC values.
- COX Inhibition : The selective inhibition of COX enzymes suggests potential in managing inflammatory conditions without significant adverse effects.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide, and what challenges arise in its purification?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving protective group strategies. For example, N-SEM (2-(trimethylsilyl)ethoxymethyl) protection of pyrazole precursors followed by alkylation with reagents like 1-bromo-3-chloropropane is a documented approach . Purification challenges include isolating intermediates with similar polarity, necessitating techniques like flash chromatography or preparative HPLC. Yield optimization often requires strict control of reaction conditions (e.g., temperature, solvent polarity) .
Q. How does the structural nomenclature of this compound relate to its bicyclic system?
- Methodological Answer : The IUPAC name reflects a fused bicyclic system: a pyrrole ring (5-membered, nitrogen-containing) fused with a partially saturated pyrazole ring (4H indicates one double bond). The "5,6-dihydro" designation specifies hydrogenation at positions 5 and 6, reducing aromaticity and influencing reactivity. Computational tools like DFT simulations can validate tautomeric forms and electron density distribution .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry, particularly 1H-NMR for proton environments and 13C-NMR for carbon skeleton verification. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, as demonstrated in related pyrazole derivatives .
Advanced Research Questions
Q. How can researchers design novel derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer : Rational design involves modifying the carboxamide group or the dihydropyrrolo-pyrazole core. For example, introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the pyrazole C-3 position could enhance electrophilic reactivity. Synthetic pathways may leverage cross-coupling reactions (Suzuki, Buchwald-Hartwig) or cycloadditions, as seen in analogous phthalazine-carbonitrile syntheses . High-throughput screening (HTS) combined with molecular docking can prioritize candidates for biological testing.
Q. What strategies address contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies in yields often stem from uncontrolled variables (e.g., trace moisture, catalyst loading). A factorial design approach (e.g., 2k factorial experiments) can systematically test variables like temperature, solvent (polar vs. nonpolar), and catalyst type . For instance, highlights poor yields in traditional routes, suggesting that optimizing protective group strategies (e.g., switching from SEM to Boc) may improve efficiency .
Q. How can computational methods enhance the understanding of this compound's reactivity in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations can model transition states in reactions involving the compound, such as nucleophilic attacks at the carboxamide carbonyl. Molecular dynamics (MD) simulations may predict solubility behavior in different solvents, aiding in solvent selection for reactions. These methods should be paired with experimental validation via kinetic studies or in situ IR spectroscopy .
Q. What frameworks guide the integration of this compound into interdisciplinary research (e.g., materials science or medicinal chemistry)?
- Methodological Answer : Adopt a quadripolar methodological model:
- Theoretical pole : Link synthesis to applications (e.g., as a ligand in catalysis or a pharmacophore).
- Epistemological pole : Define measurable outcomes (e.g., binding affinity, catalytic turnover).
- Morphological pole : Select characterization techniques (XRD, NMR) aligned with research goals.
- Technical pole : Optimize scalability and reproducibility .
This aligns with 's emphasis on connecting research to overarching theoretical frameworks .
Properties
CAS No. |
1454848-66-8 |
---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c8-7(11)6-4-5-2-1-3-10(5)9-6/h4H,1-3H2,(H2,8,11) |
InChI Key |
LDYLUOIANHBKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.